molecular formula C22H26N2O2 B2389653 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide CAS No. 946325-28-6

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide

Cat. No.: B2389653
CAS No.: 946325-28-6
M. Wt: 350.462
InChI Key: ADZZTNKFLUOQBU-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide in the presence of a strong base such as sodium hydride.

    Formation of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with 2,5-dimethylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide
  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide
  • N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

Uniqueness

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide moiety, which can influence its chemical reactivity and biological activity. The presence of the butyl group and the dimethyl substitutions may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-4-5-12-24-20-10-9-18(14-17(20)8-11-21(24)25)23-22(26)19-13-15(2)6-7-16(19)3/h6-7,9-10,13-14H,4-5,8,11-12H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZZTNKFLUOQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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